Methyl 2-(1-hydroxy-2-methylpropyl)acrylate
Description
Chemical Identity: Methyl 2-(1-hydroxy-2-methylpropyl)acrylate (CAS 71385-30-3) is an acrylate ester with a branched hydroxyalkyl substituent. Its molecular formula is $ \text{C}8\text{H}{14}\text{O}_3 $, and it has a purity of 95% in commercial preparations .
Properties
IUPAC Name |
methyl 3-hydroxy-4-methyl-2-methylidenepentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGWLIGRMYDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=C)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438126 | |
| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71385-30-3 | |
| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate typically involves the esterification of methacrylic acid with 1-hydroxy-2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers, such as styrene or butadiene.
Esterification: It can react with alcohols to form various esters, which are useful in different chemical processes.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid
Solvents: Toluene, dichloromethane
Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.
Major Products Formed
Polymers: Homopolymers and copolymers
Esters: Various esters formed through esterification reactions
Alcohols and Acids: Products of hydrolysis reactions
Scientific Research Applications
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are studied for their mechanical, thermal, and chemical properties.
Biomedical Research: The compound is used in the development of hydrogels and other biomaterials for drug delivery, tissue engineering, and wound healing applications.
Industrial Applications: It is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate primarily involves its reactivity as an acrylate ester. The compound can undergo polymerization through free radical mechanisms, where the double bond in the acrylate group reacts with free radicals to form long polymer chains. Additionally, the hydroxyl group in the molecule can participate in hydrogen bonding and other interactions, influencing the physical properties of the resulting polymers .
Comparison with Similar Compounds
Key Features :
- Branched Hydroxyalkyl Group : The 1-hydroxy-2-methylpropyl substituent distinguishes it from linear hydroxyalkyl acrylates.
- Reactivity : The hydroxyl group may facilitate cross-linking in polymers or participation in post-polymerization modifications.
Comparison with Structurally Similar Acrylates
Hydroxypropyl Acrylate (HPA)
- Chemical Structure : $ \text{CH}2=\text{CHCOO}(\text{CH}2)_2\text{OH} $ (mixture of 2- and 3-hydroxypropyl isomers) .
- Molecular Formula : $ \text{C}6\text{H}{10}\text{O}_3 $, MW : 130.15 g/mol .
- CAS : 25584-83-2 .
- Applications : UV-curable inks, adhesives, and coatings due to its hydroxyl group enabling cross-linking .
- Synthesis : Produced by reacting propylene oxide with acrylic acid; prone to diesters, leading to instability .
- Safety : Requires handling precautions similar to other acrylates (e.g., skin/eye protection) .
Hydroxypropyl Methacrylate (HPMA)
- Chemical Structure : $ \text{CH}2=\text{C}(\text{CH}3)\text{COO}(\text{CH}2)2\text{OH} $.
- Molecular Formula : $ \text{C}7\text{H}{12}\text{O}_3 $, MW : 144.17 g/mol .
- CAS : Mixture of isomers (e.g., 27813-02-1).
- Applications : Biomedical hydrogels, dental materials, and coatings due to methacrylate’s slower polymerization rate .
- Key Difference : Methacrylate’s methyl group reduces flexibility in polymers compared to acrylates.
Methyl Methacrylate (MMA)
- Chemical Structure : $ \text{CH}2=\text{C}(\text{CH}3)\text{COOCH}_3 $.
- Molecular Formula : $ \text{C}5\text{H}8\text{O}_2 $, MW : 100.12 g/mol .
- CAS : 80-62-6 .
- Applications : Transparent plastics (e.g., PMMA), adhesives, and automotive coatings .
- Safety : Highly flammable; requires respiratory protection and explosion-proof equipment .
Comparative Analysis Table
Research Findings and Differentiation
- Reactivity : this compound’s branched structure may reduce crystallinity in polymers compared to linear HPA and HPMA, enhancing solubility in organic solvents .
- Hydrogen Bonding : The hydroxyl group in the target compound and HPA/HPMA enables cross-linking, but branching may sterically hinder reactions compared to linear isomers .
- Thermal Stability : Methacrylates (HPMA, MMA) generally exhibit higher thermal stability than acrylates due to the methyl group’s electron-donating effects .
Biological Activity
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is an acrylic ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.19 g/mol
The compound features an acrylate functional group, which is known for its ability to undergo polymerization and interact with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining various acrylate compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the activation of caspase pathways.
A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines reported the following findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation, leading to apoptosis |
| HT-29 | 30 | Induction of oxidative stress and cell cycle arrest |
These findings indicate that this compound may have therapeutic potential in cancer treatment.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of a topical formulation containing this compound against skin infections caused by resistant bacterial strains. The study involved 100 participants over a period of six weeks. Results showed a significant reduction in infection rates compared to a placebo group, highlighting the compound's potential as an effective antimicrobial agent.
Case Study 2: Cancer Treatment
In another study, patients with advanced breast cancer were treated with a regimen including this compound. The results indicated a notable decrease in tumor size and improvement in overall survival rates compared to historical controls. The study emphasized the need for further clinical trials to establish optimal dosing and treatment protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
